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Compound of Interest

Compound Name: Lrrk2-IN-2

cat. No.: B12412751

An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor

This guide provides a comprehensive overview of the chemical and biological properties of
LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This
document is intended for researchers, scientists, and drug development professionals working
on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.

Chemical Structure and Properties

LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.[1] Its
core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain,
thereby inhibiting its catalytic activity.

Table 1: Chemical Properties of LRRK2-IN-1
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Property Value Source
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Molecular Formula C31H3sNsOs3 [1][3]
Molecular Weight 570.7 g/mol [11[3]
CAS Number 1234480-84-2 [2][3]
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Biological Activity and Mechanism of Action

LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.
[3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is
commonly associated with an increased risk of Parkinson's disease.[3]

The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of
LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a
subset of Rab GTPases.[3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation
event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in
Parkinson's disease.[4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the
dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935),
which is often used as a biomarker for target engagement in cellular assays.[7] This
dephosphorylation can also lead to the ubiquitination and subsequent degradation of the
LRRK2 protein.[3]
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Signaling Pathway of LRRK2 and Inhibition by LRRK2-
IN-1
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Quantitative Data

The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The
half-maximal inhibitory concentration (ICso) is a key parameter demonstrating its efficacy.

Table 2: In Vitro Potency of LRRK2-IN-1

Target ICs0 (NM) Assay Type Source
. Radiometric Kinase
LRRK2 (Wild-Type) 13 [31[7]
Assay
LRRK2 (G2019S Radiometric Kinase
6 [31[7]
Mutant) Assay

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize LRRK2
inhibitors like LRRK2-IN-1.

In Vitro Radiometric Kinase Assay for LRRK2

This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the
incorporation of radiolabeled phosphate into a model substrate.

Materials:

Recombinant LRRK2 (Wild-Type or G2019S mutant)

Myelin Basic Protein (MBP) as a substrate

Kinase Assay Buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.1 mM EGTA)

ATP solution
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[y-32P]ATP

LRRK2-IN-1 (or other inhibitors) dissolved in DMSO

P81 phosphocellulose paper

50 mM phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme,
and the substrate (MBP).

Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction
mixture and pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding a solution containing ATP and [y-32P]ATP. The final ATP
concentration should be close to its Km for LRRK2.

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear
range of the assay.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [y-
32P]ATP.

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the
DMSO control and determine the I1Cso value using non-linear regression analysis.[8]

Cellular Assay for LRRK2 Phosphorylation
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This protocol outlines a cell-based assay to measure the inhibition of LRRK2

autophosphorylation at Ser935 in response to inhibitor treatment.

Materials:

HEK?293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)
Cell culture medium and supplements

LRRK2-IN-1 dissolved in DMSO

Lysis buffer with protease and phosphatase inhibitors

SDS-PAGE gels and Western blotting apparatus

Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.

Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a
specified duration (e.g., 1-2 hours).

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer
containing protease and phosphatase inhibitors.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a
PVDF membrane.

Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.

After washing, incubate the membrane with an HRP-conjugated secondary antibody.
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» Detect the signal using a chemiluminescent substrate and an imaging system.

» To normalize for protein loading, strip the membrane and re-probe with an antibody against
total LRRK2.

¢ Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to
determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of
LRRK2 kinase inhibitors.
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Experimental Workflow for LRRK2 Inhibitor Characterization
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Experimental Workflow for LRRK2 Inhibitor Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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